Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a purine ring, an imidazole ring, and a benzoate ester. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It contains a purine ring, which is a type of heterocyclic aromatic organic compound, and an imidazole ring, which is a planar 5-membered ring. There is also a fluorophenyl group attached, which could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups and the compound’s overall shape can influence its solubility, melting point, and boiling point. The aromatic rings and the fluorine atom could also influence the compound’s reactivity .Mechanism of Action
The mechanism of action of a compound depends on its intended use or biological activity. Many drugs work by interacting with specific proteins in the body, often acting as an agonist or antagonist. The specific groups in this compound could potentially allow it to bind to certain receptors or enzymes, but without more information, it’s hard to say for sure .
Future Directions
properties
CAS RN |
893961-41-6 |
---|---|
Product Name |
Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
Molecular Formula |
C24H22FN5O4 |
Molecular Weight |
463.469 |
IUPAC Name |
ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C24H22FN5O4/c1-3-34-22(32)16-6-10-18(11-7-16)28-12-13-29-19-20(26-23(28)29)27(2)24(33)30(21(19)31)14-15-4-8-17(25)9-5-15/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
BZNDSIHQZVUBEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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